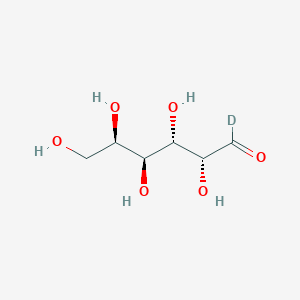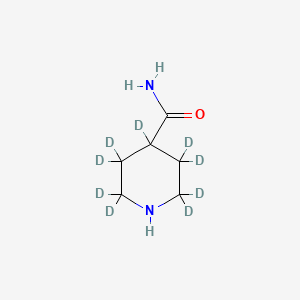
Fgfr-IN-7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fgfr-IN-7 is a small-molecule inhibitor that targets the fibroblast growth factor receptor (FGFR) family. FGFRs are receptor tyrosine kinases involved in various cellular processes, including proliferation, differentiation, and survival. Dysregulation of FGFR signaling is implicated in numerous cancers, making FGFR inhibitors like this compound valuable in cancer therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fgfr-IN-7 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The exact synthetic route and reaction conditions can vary, but common steps include:
Formation of the core structure: This often involves cyclization reactions.
Functional group modifications: Introduction of specific functional groups to enhance activity and selectivity.
Purification: Techniques such as crystallization or chromatography are used to purify the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing stringent purification protocols to meet regulatory standards .
Análisis De Reacciones Químicas
Types of Reactions
Fgfr-IN-7 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups that enhance the compound’s activity .
Aplicaciones Científicas De Investigación
Fgfr-IN-7 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study FGFR signaling pathways.
Biology: Helps in understanding the role of FGFRs in cellular processes.
Medicine: Investigated for its potential in treating cancers with FGFR dysregulation.
Industry: Used in the development of new therapeutic agents targeting FGFRs
Mecanismo De Acción
Fgfr-IN-7 exerts its effects by binding to the ATP-binding pocket of FGFRs, inhibiting their kinase activity. This prevents the phosphorylation of downstream signaling molecules, thereby blocking the signaling pathways that promote cancer cell proliferation and survival . The primary molecular targets are FGFR1, FGFR2, FGFR3, and FGFR4 .
Comparación Con Compuestos Similares
Similar Compounds
Erdafitinib: Another FGFR inhibitor approved for treating urothelial carcinoma.
Pemigatinib: Used for cholangiocarcinoma with FGFR2 fusions.
Futibatinib: A third-generation FGFR inhibitor under clinical trials.
Uniqueness
Fgfr-IN-7 is unique due to its specific binding affinity and selectivity for FGFRs, which may result in fewer off-target effects and improved efficacy in certain cancer types .
Propiedades
Fórmula molecular |
C16H21ClF2N4O2 |
|---|---|
Peso molecular |
374.81 g/mol |
Nombre IUPAC |
2-(6-chloropyridazin-3-yl)oxy-N-[1-[(2,2-difluorocyclopropyl)methyl]piperidin-4-yl]-N-methylacetamide |
InChI |
InChI=1S/C16H21ClF2N4O2/c1-22(15(24)10-25-14-3-2-13(17)20-21-14)12-4-6-23(7-5-12)9-11-8-16(11,18)19/h2-3,11-12H,4-10H2,1H3 |
Clave InChI |
IQVHMRPINAMBJU-UHFFFAOYSA-N |
SMILES canónico |
CN(C1CCN(CC1)CC2CC2(F)F)C(=O)COC3=NN=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


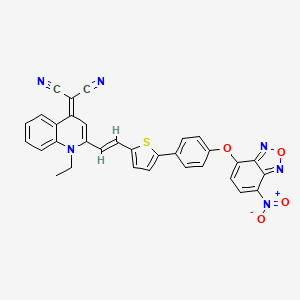
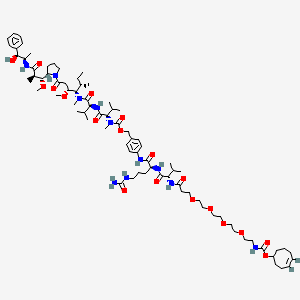
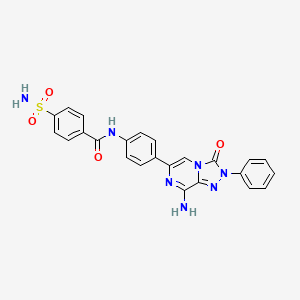
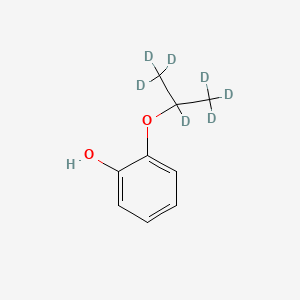
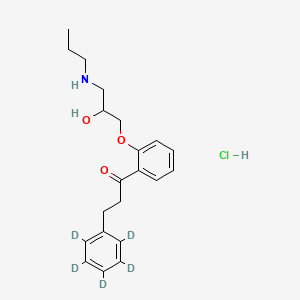
![N-[3-[1-[(2S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]propyl]-2,2,2-trifluoroacetamide](/img/structure/B12403075.png)
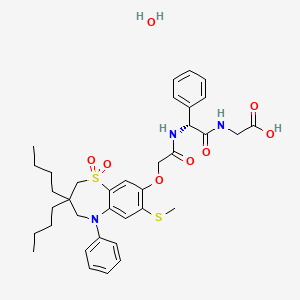
![4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]-N-[4-[(E)-2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]phenyl]-N-phenylaniline;iodide](/img/structure/B12403105.png)
![4-amino-1-[(1S,3R,4S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidin-2-one](/img/structure/B12403108.png)
